Cas no 2228351-92-4 (3-(2,5-difluoro-4-methylphenoxy)pyrrolidine)

3-(2,5-Difluoro-4-methylphenoxy)pyrrolidine is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoromethylphenoxy group attached to a pyrrolidine ring, offering unique electronic and steric properties that may enhance binding affinity in bioactive molecules. The fluorine substituents improve metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The methyl group further modulates reactivity and selectivity. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its ability to influence molecular interactions. High purity and well-defined synthesis routes ensure reproducibility for research applications.
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine structure
2228351-92-4 structure
Product name:3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
CAS No:2228351-92-4
MF:C11H13F2NO
Molecular Weight:213.223829984665
CID:5973265
PubChem ID:165654148

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
    • EN300-1762793
    • 2228351-92-4
    • インチ: 1S/C11H13F2NO/c1-7-4-10(13)11(5-9(7)12)15-8-2-3-14-6-8/h4-5,8,14H,2-3,6H2,1H3
    • InChIKey: IIDFFPRJPSVQEF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C(=CC=1OC1CNCC1)F

計算された属性

  • 精确分子量: 213.09652036g/mol
  • 同位素质量: 213.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • XLogP3: 2.2

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1762793-0.1g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
0.1g
$1131.0 2023-09-20
Enamine
EN300-1762793-0.05g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
0.05g
$1080.0 2023-09-20
Enamine
EN300-1762793-0.5g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
0.5g
$1234.0 2023-09-20
Enamine
EN300-1762793-0.25g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
0.25g
$1183.0 2023-09-20
Enamine
EN300-1762793-2.5g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
2.5g
$2520.0 2023-09-20
Enamine
EN300-1762793-5g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
5g
$3728.0 2023-09-20
Enamine
EN300-1762793-1g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
1g
$1286.0 2023-09-20
Enamine
EN300-1762793-5.0g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
5g
$3728.0 2023-06-03
Enamine
EN300-1762793-1.0g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
1g
$1286.0 2023-06-03
Enamine
EN300-1762793-10.0g
3-(2,5-difluoro-4-methylphenoxy)pyrrolidine
2228351-92-4
10g
$5528.0 2023-06-03

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine 関連文献

3-(2,5-difluoro-4-methylphenoxy)pyrrolidineに関する追加情報

Research Brief on 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine (CAS: 2228351-92-4): Recent Advances and Applications

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine (CAS: 2228351-92-4) is a fluorinated pyrrolidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel pharmaceuticals targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its therapeutic utility.

The synthesis of 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine has been optimized to achieve high yields and purity, as reported in recent literature. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination strategies, to enhance the efficiency of its production. These methodological advancements have facilitated the large-scale synthesis of the compound, enabling further preclinical and clinical investigations.

Pharmacological studies have revealed that 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine exhibits potent activity as a modulator of specific neurotransmitter receptors, particularly those involved in the regulation of dopamine and serotonin pathways. This has positioned the compound as a potential candidate for the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, its anti-inflammatory properties have been explored in the context of autoimmune diseases, with preliminary data suggesting efficacy in reducing pro-inflammatory cytokine production.

Recent in vitro and in vivo studies have further elucidated the compound's mechanism of action. For instance, it has been shown to inhibit the activity of key enzymes involved in inflammatory cascades, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings underscore the compound's dual potential as both a CNS-active agent and an anti-inflammatory drug. Moreover, structural-activity relationship (SAR) studies have identified critical modifications that enhance its bioavailability and target specificity, paving the way for the development of next-generation derivatives.

Despite these promising developments, challenges remain in the clinical translation of 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on pharmacokinetic profiling and toxicological assessments to ensure its safety and efficacy in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.

In conclusion, 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine represents a compelling example of how fluorinated small molecules can be leveraged for therapeutic innovation. Its multifaceted pharmacological profile and recent advancements in synthesis and characterization highlight its potential as a lead compound in drug discovery. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its development.

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